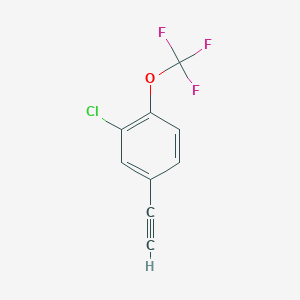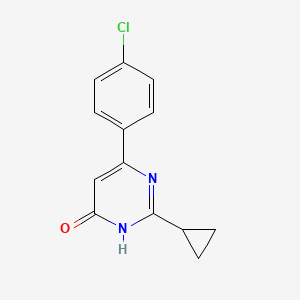
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol
Descripción general
Descripción
6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-ol, also known as CPPC, is a compound with a wide range of applications in the scientific research field. CPPC has been studied for its ability to act as a modulator of the endocannabinoid system, its ability to act as an agonist of the PPAR receptor, and its potential to act as a novel therapeutic agent for the treatment of various diseases. CPPC has also been studied for its ability to increase the bioavailability of drugs, its ability to act as an antioxidant, and its potential to act as a neuroprotectant.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Derivatives
Research has shown the synthesis of new derivatives starting from related compounds, demonstrating the chemical versatility and potential for creating compounds with varying activities. For instance, the synthesis of new 6-(4-chlorophenyl)perhydro-1,3-diazepine-2,4-diones starting from related acids highlights the chemical pathways involved in creating new derivatives with potential biological applications (Guillon et al., 1998).
Antimicrobial Evaluation
Some studies focus on the antimicrobial evaluation of new pyrimidines and condensed pyrimidines derivatives, indicating the potential for these compounds in developing new antimicrobial agents. The reaction of certain pyrimidine derivatives has yielded compounds with studied antimicrobial activity against both Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
Phosphomolybdic Acid Promoted Reactions
The use of phosphomolybdic acid in promoting the synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde showcases a method for creating compounds with potential for further biological application. This process yields good to excellent yields with short reaction times, illustrating the efficiency of such chemical reactions (Reddy et al., 2014).
Potential Biological Applications
Antiviral, Antituberculostic, and Antibacterial Activities
Novel pyrimidines synthesized from related compounds have been investigated for their antiviral, antituberculostic, and antibacterial activities. These studies indicate that the synthesized compounds have mild to potent activities compared to their appropriate reference standards, suggesting the potential for developing new therapeutic agents (Siddiqui et al., 2007).
Photophysical Properties and Redox Behavior
The synthesis and investigation of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives related to the 6-(4-chlorophenyl) compounds, have been studied for their photophysical properties and redox behavior. This research could have implications for the development of new materials with specific optical and electronic properties (Neve et al., 1999).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-5-3-8(4-6-10)11-7-12(17)16-13(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSQQIHASLPDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



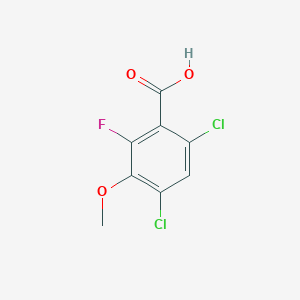
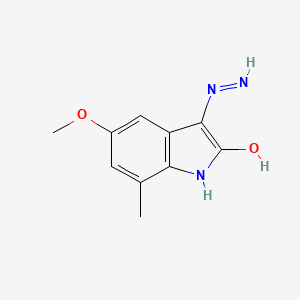
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)
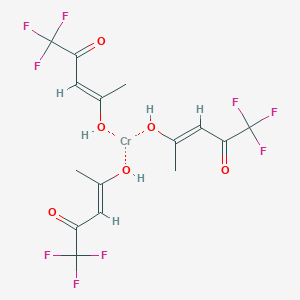
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
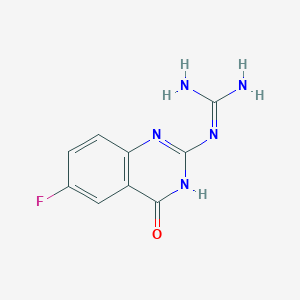




![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)
